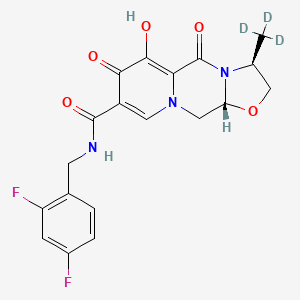
Kaempferol 3-O-rutinoside 7-O-glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kaempferol 3-O-rutinoside 7-O-glucoside is a flavonoid glycoside, a type of compound commonly found in plants. Flavonoids are known for their diverse biological activities and are widely studied for their potential health benefits. This compound is derived from various plants and has been found to possess multiple therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Kaempferol 3-O-rutinoside 7-O-glucoside typically involves the glycosylation of kaempferol with specific sugar moieties. The process can be carried out using chemical or enzymatic methods. Chemical synthesis often involves the use of glycosyl donors and acceptors under acidic or basic conditions. Enzymatic synthesis, on the other hand, utilizes glycosyltransferases to catalyze the transfer of sugar moieties to kaempferol .
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from plant sources, followed by purification processes. Techniques such as solvent extraction, chromatography, and crystallization are commonly employed to isolate and purify the compound from plant extracts .
Análisis De Reacciones Químicas
Types of Reactions
Kaempferol 3-O-rutinoside 7-O-glucoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., acids, bases, and enzymes). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield reduced flavonoid derivatives .
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a model compound for studying glycosylation reactions and the synthesis of flavonoid derivatives.
Biology: It is investigated for its role in plant metabolism and its effects on plant physiology.
Medicine: The compound has shown promise in the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. .
Mecanismo De Acción
The mechanism of action of Kaempferol 3-O-rutinoside 7-O-glucoside involves its interaction with various molecular targets and pathways. The compound has been shown to modulate signaling pathways involved in inflammation, oxidative stress, and cell proliferation. Key molecular targets include:
Prostaglandin E2 (PGE2): The compound inhibits the production of PGE2, a pro-inflammatory mediator.
Glycogen Synthase Kinase 3 Beta (GSK3β): It modulates the activity of GSK3β, a key enzyme involved in various cellular processes.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): The compound activates PPARγ, a nuclear receptor involved in the regulation of metabolism and inflammation
Comparación Con Compuestos Similares
Kaempferol 3-O-rutinoside 7-O-glucoside can be compared with other flavonoid glycosides, such as:
Quercetin 3-O-rutinoside: Similar in structure but differs in the aglycone part (quercetin vs. kaempferol).
Kaempferol 3-O-glucoside: Lacks the rutinoside moiety present in this compound.
Kaempferol 3-O-rutinoside: Lacks the additional glucoside moiety at the 7-position
The uniqueness of this compound lies in its specific glycosylation pattern, which contributes to its distinct biological activities and therapeutic potential .
Propiedades
Fórmula molecular |
C33H40O20 |
|---|---|
Peso molecular |
756.7 g/mol |
Nombre IUPAC |
5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C33H40O20/c1-10-19(37)23(41)26(44)31(48-10)47-9-17-21(39)25(43)28(46)33(52-17)53-30-22(40)18-14(36)6-13(49-32-27(45)24(42)20(38)16(8-34)51-32)7-15(18)50-29(30)11-2-4-12(35)5-3-11/h2-7,10,16-17,19-21,23-28,31-39,41-46H,8-9H2,1H3/t10-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,28+,31+,32+,33-/m0/s1 |
Clave InChI |
SCEPATPTKMFDSR-QDSFYBSMSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


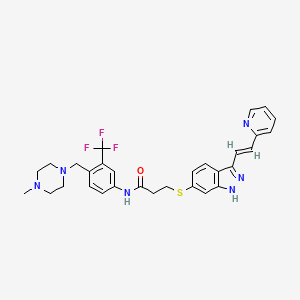
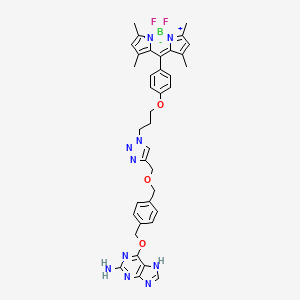
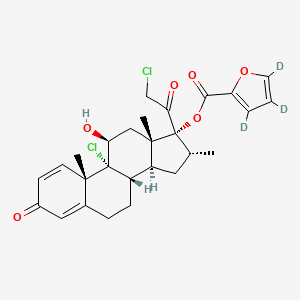

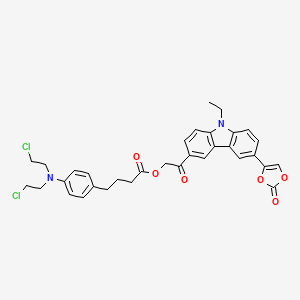
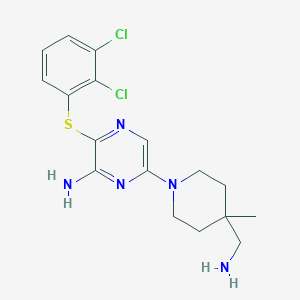
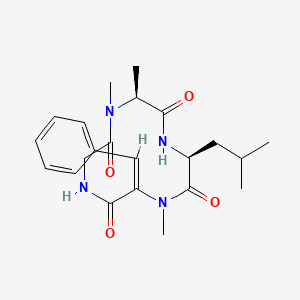

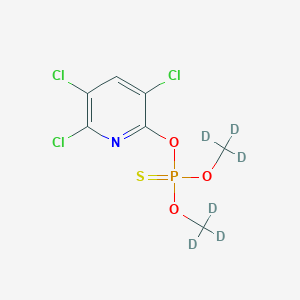

![(3AS,4R,7R,9R,10R,11R,13R,15R,15aR)-1-(1-((R)-1-(1,8-naphthyridin-4-yl)ethyl)azetidin-3-yl)-10-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-4-ethyl-11-methoxy-3a,7,9,11,13,15-hexamethyloctahydro-1H-[1]oxacyClotetradeci](/img/structure/B12424252.png)

